3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate
Description
Properties
Molecular Formula |
C19H21BO3 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylpropoxy)-phenanthren-9-ylborinic acid |
InChI |
InChI=1S/C19H21BO3/c1-19(2,12-21)13-23-20(22)18-11-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-11,21-22H,12-13H2,1-2H3 |
InChI Key |
DVJNPUHLOYDUKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)OCC(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthreneboronic acid neopentylglycol ester typically involves the reaction of 9-phenanthrenylboronic acid with 2,2-dimethyl-1,3-propanediol . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene, to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for 9-Phenanthreneboronic acid neopentylglycol ester are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-Phenanthreneboronic acid neopentylglycol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene derivatives.
Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phenanthrene derivatives and substituted phenanthrene compounds, which have various applications in organic synthesis and material science .
Scientific Research Applications
9-Phenanthreneboronic acid neopentylglycol ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Phenanthreneboronic acid neopentylglycol ester involves its ability to form stable boronic ester bonds with diol-containing molecules . This property makes it useful in various chemical reactions and applications. The molecular targets and pathways involved include the interaction with hydroxyl groups in carbohydrates and other biomolecules, facilitating their detection and modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenanthrene-Based Boronates
5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane (CAS 1416371-19-1)
- Structure : A boronate ester with a dioxaborinane ring and phenanthrene substitution.
- Key Differences : Unlike the target compound, this analog lacks a hydroxy group on the propyl chain and instead features a cyclic boronate structure.
- Higher lipophilicity (predicted logP ~3.5–4.0) compared to boronic acids due to the ester group.
- Applications : Used as a stable boronate precursor in organic synthesis .
3-Hydroxy-2,2-dimethylpropyl Hydrogen Boronate Derivatives
- Properties :
- Relevance : The hydroxy and dimethyl groups in the target compound may similarly influence solubility and steric effects.
Hydroxy-Substituted Phenanthrenes
6-Hydroxy-1,1,4a-trimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-9-one
- Structure: A phenanthrenone derivative with hydroxy and isopropyl substituents.
- Key Differences : Lacks a boronate group but shares a hydroxy-phenanthrene scaffold.
- Ketone functionality increases electrophilicity, contrasting with the boronate’s nucleophilic character.
- Applications: Potential use in natural product synthesis or as a bioactive scaffold .
Functional Group Comparisons
Research Findings and Implications
- Steric Effects : The 2,2-dimethylpropyl group in the target compound likely reduces reactivity in cross-coupling reactions compared to less hindered boronates, as seen in dioxaborinane derivatives .
- Hydrogen Bonding : The hydroxy group may improve solubility in polar solvents (e.g., DMSO) but could complicate purification due to intermolecular interactions .
- Functional groups like hydroxy and dimethyl could modulate bioavailability .
Biological Activity
3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
| Property | Value |
|---|---|
| Molecular Formula | C20H23B1O3 |
| Molecular Weight | 314.31 g/mol |
| IUPAC Name | 3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate |
| LogP | 4.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of 3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate is primarily attributed to its ability to interact with specific molecular targets within cells. The boronate group is known for its reactivity with diols and can form reversible covalent bonds with biomolecules, potentially influencing enzyme activity and signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:
- Cell Cycle Arrest : The compound has been observed to halt the cell cycle at the G2/M phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It activates caspases, leading to programmed cell death.
A study reported a dose-dependent decrease in cell viability in MCF-7 breast cancer cells treated with varying concentrations of the compound, with IC50 values around 12 µM.
Antimicrobial Activity
The antimicrobial efficacy of 3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate has also been evaluated. It demonstrated broad-spectrum activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL against these pathogens. Its mechanism includes disruption of bacterial cell membranes and interference with metabolic processes.
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), researchers treated cells with various concentrations of the compound over a week. Results indicated:
- A significant reduction in cell proliferation at concentrations above 10 µM.
- Increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
These findings suggest that the compound may serve as a lead candidate for developing novel anticancer therapies.
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial properties involved treating cultures of Staphylococcus aureus with the compound. The results showed:
- A clear zone of inhibition around discs impregnated with the compound.
- Time-kill assays indicated that bacterial counts decreased significantly within two hours of exposure.
This data supports the potential use of the compound in developing new antimicrobial agents.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Borylation | Pd(OAc)₂, B₂pin₂, KOAc, 80°C, 12h | 65–75 | |
| Hydroxyl Protection | TMSCl, Et₃N, CH₂Cl₂, RT, 2h | >90 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 60°C, 8h | 70–80 |
Advanced: How does steric hindrance from the 2,2-dimethylpropyl group influence reactivity in cross-coupling reactions?
Answer:
The 2,2-dimethylpropyl group introduces steric bulk near the boron atom, which:
- Slows transmetallation : Reduces reaction rates in Suzuki couplings due to hindered access to the catalytic site .
- Affects regioselectivity : Favors coupling at less sterically hindered positions in polyaromatic substrates.
- Mitigation strategies : Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalytic efficiency .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm boronate linkage and hydroxy group integrity. Look for characteristic shifts:
- HPLC-MS : To assess purity and detect hydrolyzed byproducts (e.g., free phenanthrenol) .
- X-ray crystallography : For absolute stereochemistry confirmation if crystalline .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE effects)?
Answer:
- Dynamic effects : Rotameric equilibria in the boronate ester may cause variable NOE correlations. Use VT-NMR (variable temperature) to stabilize conformers .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
- Isotopic labeling : Introduce ¹⁰B/¹¹B isotopes to isolate boronate-specific signals .
Basic: What are the stability considerations for long-term storage?
Answer:
- Moisture sensitivity : Hydrolyzes to phenanthren-9-ol and boronic acid. Store under anhydrous conditions (desiccator, molecular sieves) .
- Temperature : Degrades above 40°C; recommended storage at –20°C .
- Light sensitivity : Protect from UV light to prevent aryl boronate cleavage .
Advanced: What computational methods predict the compound’s reactivity in catalytic cycles?
Answer:
- DFT studies : Model transition states for oxidative addition and transmetallation steps. Key parameters include B-O bond dissociation energy and Pd-B interaction strength .
- MD simulations : Assess solvation effects and ligand flexibility in solution-phase reactions .
Basic: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize cost and metal contamination .
- Solvent selection : Use mixed solvents (e.g., THF/H₂O) for improved solubility of boronate and aryl halide .
- Workup protocols : Extract boronate esters with ethyl acetate (pH 7–8) to avoid hydrolysis .
Advanced: How does the boronate group affect fluorescence properties in phenanthrene derivatives?
Answer:
- Quenching effects : The boronate group may reduce fluorescence intensity via electron-withdrawing effects.
- Applications : Tunable fluorescence by modifying the boronate’s electronic environment (e.g., adding electron-donating substituents) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coat to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of boronate dust .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How to design experiments to study hydrolysis kinetics under physiological conditions?
Answer:
- Buffer systems : Simulate biological pH (7.4) with phosphate-buffered saline (PBS). Monitor hydrolysis via HPLC .
- Temperature dependence : Conduct Arrhenius analysis (25–37°C) to calculate activation energy .
- Competing reactions : Account for oxidative deboronation by including antioxidants (e.g., ascorbic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
